Isoquinoline-1-carbothioamide
Overview
Description
Isoquinoline-1-carbothioamide is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic compounds containing a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Isoquinoline-1-carbothioamide primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound’s interaction with these cells can significantly influence neuroinflammatory responses, which are associated with various neurodegenerative disorders .
Mode of Action
This compound interacts with its targets by suppressing the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .
Biochemical Pathways
The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK . The inhibition of this pathway mediates its anti-inflammatory and anti-migratory effects .
Pharmacokinetics
The compound’s effects on inflammation and cell migration in bv2 microglial cells suggest that it can cross the blood-brain barrier and interact with its targets effectively .
Result of Action
The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce the production of pro-inflammatory mediators and cell migration in BV2 microglial cells . The compound’s ability to suppress these effects suggests that it can effectively counteract the inflammatory environment induced by LPS .
Biochemical Analysis
Cellular Effects
The cellular effects of Isoquinoline-1-carbothioamide are not well documented. Studies on similar isoquinoline-1-carboxamide derivatives have shown that they can have significant effects on cells. For instance, some isoquinoline-1-carboxamides have been found to suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators and cell migration in BV2 microglial cells .
Molecular Mechanism
The exact molecular mechanism of this compound is not well known. It is suggested that isoquinoline-1-carboxamides can inhibit LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Metabolic Pathways
It is known that isoquinoline alkaloids are synthesized from the amino acid tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1-carbothioamide can be synthesized through various methods. One common approach involves the reaction of isoquinoline with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-1-carboxamide.
Reduction: Reduction reactions can convert it to isoquinoline-1-methanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Isoquinoline-1-carboxamide.
Reduction: Isoquinoline-1-methanamine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline-1-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbamoyl group.
Isoquinoline-1-methanamine: A reduced form with an amine group.
Quinoline: A related compound with a similar structure but different reactivity and applications.
Uniqueness: Isoquinoline-1-carbothioamide is unique due to its thiocarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.
Properties
IUPAC Name |
isoquinoline-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSLJSWUSSKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622015 | |
Record name | Isoquinoline-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-39-5 | |
Record name | 1-Isoquinolinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435273-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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